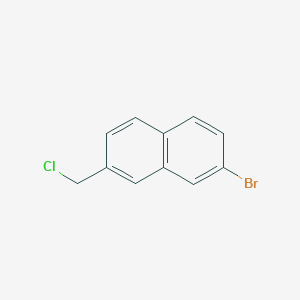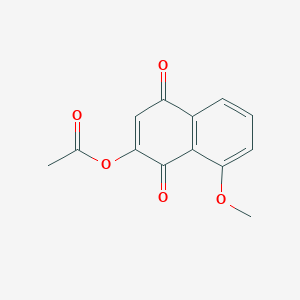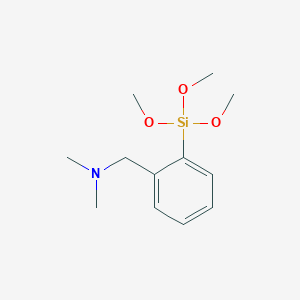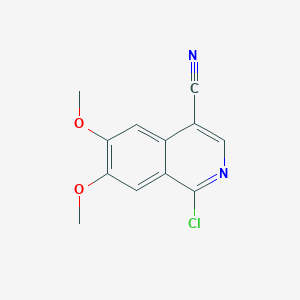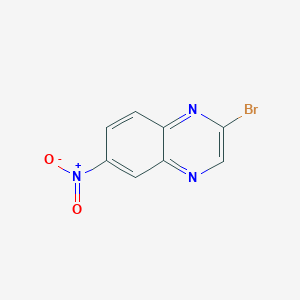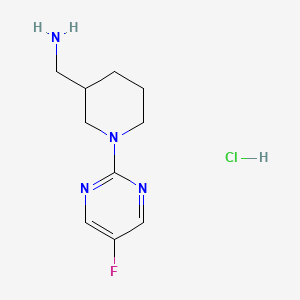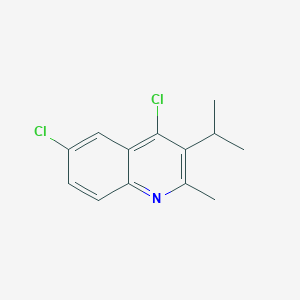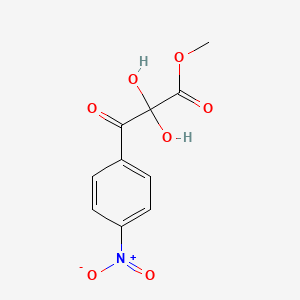
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
科学研究应用
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 2,2-dihydroxy-3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2,2-dihydroxy-3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and nitro groups in the same molecule allows for a wide range of chemical transformations and interactions.
属性
分子式 |
C10H9NO7 |
|---|---|
分子量 |
255.18 g/mol |
IUPAC 名称 |
methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9NO7/c1-18-9(13)10(14,15)8(12)6-2-4-7(5-3-6)11(16)17/h2-5,14-15H,1H3 |
InChI 键 |
YCDXXLFTAXSMFH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


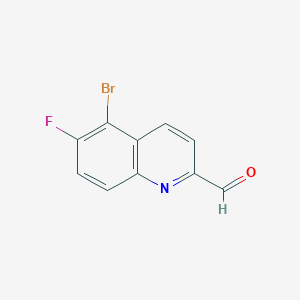
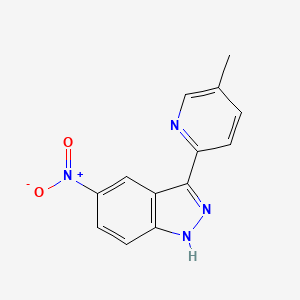

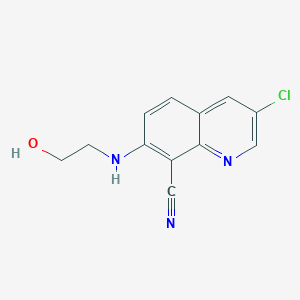
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
